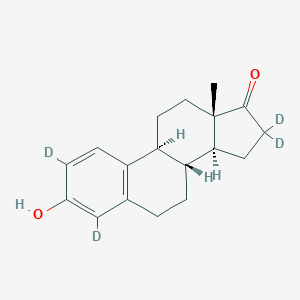

2-Hydroxyestrone-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-QSPUTOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471456 | |

| Record name | Estrone-2,4,16,16-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53866-34-5 | |

| Record name | Estrone-2,4,16,16-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone-2,4,16,16-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of the 2-Hydroxyestrone Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The metabolism of estrogens is a critical determinant of their physiological and pathological effects. Among the major metabolic routes, the 2-hydroxylation pathway, leading to the formation of 2-hydroxyestrone (2-OHE1), represents a significant axis of estrogen catabolism. Historically viewed as a simple detoxification route producing weakly estrogenic metabolites, the 2-OHE1 pathway is now understood to possess a complex and dualistic biological significance. Its metabolites can exert both protective, anti-proliferative effects and, under specific conditions, contribute to genotoxicity through the generation of reactive quinones and oxygen species. This technical guide provides an in-depth exploration of the enzymology, biological activities, and regulatory mechanisms of the 2-hydroxyestrone pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals working in endocrinology, oncology, and toxicology.

Introduction to Estrogen Metabolism

Estrogens, primarily 17β-estradiol (E2) and its less potent metabolite estrone (E1), are metabolized through three principal, competitive, and irreversible hydroxylation pathways catalyzed by cytochrome P450 (CYP) enzymes.[1][2] These pathways are defined by the position on the steroid ring where a hydroxyl group is added:

-

2-Hydroxylation Pathway: Forms catechol estrogens such as 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2).[1] This is quantitatively the most significant pathway in most tissues.

-

4-Hydroxylation Pathway: Forms catechol estrogens such as 4-hydroxyestrone (4-OHE1), which are considered more carcinogenic.[3]

-

16α-Hydroxylation Pathway: Forms 16α-hydroxyestrone (16α-OHE1), a metabolite that retains potent estrogenic activity.[4][5]

The balance between these pathways is crucial, as their end-products have vastly different biological activities, ranging from anti-estrogenic and protective to estrogenic and genotoxic.[5] The 2-hydroxyestrone pathway is often termed the "good" estrogen pathway due to its association with reduced cancer risk in some studies, though this view is nuanced by its potential to generate harmful byproducts.[6][7]

Enzymology of the 2-Hydroxyestrone Pathway

The metabolic fate of estrone via the 2-hydroxylation pathway involves a series of enzymatic conversions that determine its ultimate biological impact.

Formation of 2-Hydroxyestrone

The initial and rate-limiting step is the hydroxylation of estrone at the C-2 position. This reaction is predominantly catalyzed by members of the cytochrome P450 superfamily.

-

CYP1A1: Exhibits high activity for 2-hydroxylation of both estradiol and estrone.[8][9]

-

CYP1A2: Also shows the highest activity for 2-hydroxylation but has considerable activity for 4-hydroxylation as well.[3][10]

-

CYP1B1: Primarily catalyzes 4-hydroxylation but can also contribute to 2-OHE1 formation.[8][11]

-

CYP3A4: Possesses strong activity for the formation of 2-hydroxyestradiol.[10]

Catabolism and Metabolic Fate of 2-Hydroxyestrone

Once formed, the catechol estrogen 2-OHE1 stands at a critical metabolic crossroads, leading to either detoxification or metabolic activation.

-

Detoxification via Methylation: The primary route for inactivating 2-OHE1 is O-methylation, catalyzed by Catechol-O-methyltransferase (COMT) . This enzyme transfers a methyl group to one of the hydroxyl moieties, forming 2-methoxyestrone (2-MeOE1).[12][13] 2-MeOE1 is biologically inert and readily excreted, representing the main detoxification and clearance mechanism.[1][14]

-

Activation via Oxidation: Alternatively, 2-OHE1 can be oxidized to form highly reactive semiquinones and quinones, such as 2,3-estrone quinone.[15][16] This oxidation can occur via redox cycling and is associated with the generation of reactive oxygen species (ROS) and potential DNA damage.[6][15]

Biological Activities and Significance

The biological role of the 2-OHE1 pathway is multifaceted, characterized by weak estrogenicity, anti-proliferative signaling, and a context-dependent potential for genotoxicity.

Receptor Binding and Estrogenic Activity

2-OHE1 and its downstream metabolites exhibit a low binding affinity for the classical estrogen receptors (ERα and ERβ) compared to estradiol.[1] Consequently, they are considered weak estrogens or even anti-estrogenic, as they can compete with the more potent estradiol for receptor binding without eliciting a strong proliferative signal.[1][5][14] This weak estrogenic profile is a cornerstone of its proposed protective effects.

Anti-Proliferative and Pro-Apoptotic Mechanisms

In various experimental models, 2-OHE1 has demonstrated anti-cancer properties.

-

Inhibition of Cell Proliferation: Studies on MCF-7 breast cancer cells show that 2-OHE1 can inhibit cell proliferation, in direct contrast to the proliferative effects of estrone and 16α-OHE1.

-

Modulation of Signaling Pathways: 2-OHE1 has been shown to downregulate key proteins in the mammalian target of rapamycin (mTOR) and protein kinase B (Akt) signaling pathways, which are critical for cell growth and survival.[6]

-

Induction of Apoptosis: The 2-hydroxy metabolites are associated with normal cell differentiation and the induction of programmed cell death (apoptosis).[1][4]

Genotoxicity: The Dual Role of 2-OHE1 Metabolites

Despite its protective characteristics, the 2-OHE1 pathway can lead to genotoxicity if the catechol metabolites are oxidized rather than methylated.

-

Quinone Formation and DNA Adducts: The oxidation of 2-OHE1 produces quinones that are electrophilic and can covalently bind to DNA, forming stable adducts.[16][17] These adducts, if not repaired, can lead to mutations during DNA replication.[16]

-

Reactive Oxygen Species (ROS) Generation: The redox cycling between 2-hydroxyestrogens and their quinones generates ROS, such as superoxide and hydroxyl radicals.[6][15] This leads to oxidative stress, which can damage DNA (e.g., forming 8-oxo-7,8-dihydroxy-2'-deoxyguanosine), lipids, and proteins, and induce apoptosis.[15][18]

Crucially, while the 2-hydroxy pathway can form DNA adducts, it is considered less carcinogenic than the 4-hydroxy pathway because its quinones form more stable, less depurinating (apurinic site-forming) adducts.[16] The rapid oxidation and high mutagenicity of 4-hydroxyestrogen quinones make them a greater threat.[18]

The 2-OHE1/16α-OHE1 Ratio as a Biomarker

Given the opposing biological activities of 2-OHE1 (weakly estrogenic) and 16α-OHE1 (potently estrogenic), the ratio of these two metabolites (2/16α ratio) has been proposed as a biomarker of breast cancer risk.[4][19] The hypothesis suggests that a higher ratio, indicating a metabolic shift towards the 2-hydroxylation pathway, is protective.[19][20]

However, epidemiological evidence is inconsistent. Some prospective studies have found that a higher 2/16α ratio is associated with a reduced risk of breast cancer in premenopausal women, but this association is often not observed in postmenopausal women.[5][20] Other large-scale studies have found no significant association between the ratio and overall breast cancer risk, suggesting its predictive value may be limited or confounded by other factors, such as the 4-hydroxylation pathway.[14][21][22][23]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics, receptor binding, and clinical outcomes is essential for understanding the pathway's significance.

Table 1: Relative Activity of Human CYP Isoforms in Estrone Hydroxylation

| CYP Isoform | Primary Metabolite Formed | Apparent Km (μmol/L) for 2-OHE1 Formation | Relative 2-OHE1 Formation Activity |

|---|---|---|---|

| CYP1A1 | 2-Hydroxyestrone | <10 | +++ |

| CYP1A2 | 2-Hydroxyestrone | <10 | +++ |

| CYP1B1 | 4-Hydroxyestrone | <10 | ++ |

| CYP2C19 | 16α-Hydroxyestrone | >10 | + |

| CYP3A5 | 16α-Hydroxyestrone | >10 | + |

(Data synthesized from[3])

Table 2: Comparative Biological Activities of Estrogen Metabolites

| Metabolite | Estrogenic Activity | ER Binding Affinity (vs. E2) | Proliferative Effect | Genotoxic Potential |

|---|---|---|---|---|

| Estradiol (E2) | +++ (Strong Agonist) | 100% (Reference) | High | Low |

| 2-Hydroxyestrone (2-OHE1) | + (Weak Agonist/Antagonist) | Low[1][24] | Inhibitory/Low[1][6] | Moderate (via Quinones)[15] |

| 4-Hydroxyestrone (4-OHE1) | ++ (Agonist) | Similar to E2[24] | High | High (Depurinating Adducts)[18] |

| 16α-Hydroxyestrone (16α-OHE1) | +++ (Strong Agonist) | High (Covalent Binding)[4][22] | High[4] | Moderate[22] |

(Data synthesized from[1][4][6][15][18][22][24])

Table 3: Summary of Selected Prospective Studies on Urinary 2/16α Ratio and Breast Cancer Risk

| Study Population | Association with Increased 2/16α Ratio | Odds Ratio (OR) or Relative Risk (RR) (Highest vs. Lowest Quantile) |

|---|---|---|

| Premenopausal Women | Reduced Risk[20] | OR = 0.58 (95% CI: 0.25-1.34) |

| Postmenopausal Women | No Significant Association[20] | OR = 1.29 (95% CI: 0.53-3.10) |

| Postmenopausal Women | No Significant Association[22] | RR = 1.30 (95% CI: 0.87-1.95) |

| Postmenopausal Women | No Association[23] | OR ≈ 1.0 |

(Data synthesized from[20][22][23])

Key Experimental Protocols

Studying the 2-OHE1 pathway requires specific and sensitive analytical methods.

Measurement of Estrogen Metabolites in Urine or Serum

The quantification of 2-OHE1 and other metabolites is crucial for clinical and epidemiological research.

-

Methodology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity and the ability to measure a full panel of 15 or more estrogen metabolites simultaneously.[25] Enzyme-linked immunosorbent assays (ELISAs) are also commercially available and have been widely used, though they may have limitations in specificity and accuracy, especially at low concentrations in postmenopausal women.[22][23][25]

-

Protocol Outline (LC-MS/MS):

-

Sample Preparation: Collect first-morning void urine or serum. Add an internal standard mixture.

-

Deconjugation: Treat the sample with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the estrogens.

-

Derivatization (Optional): Use a reagent like dansyl chloride to improve ionization efficiency and sensitivity.

-

LC-MS/MS Analysis: Separate the metabolites using reverse-phase liquid chromatography and detect them using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate concentrations based on the ratio of the analyte peak area to the internal standard peak area against a standard curve.

-

References

- 1. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 7. dutchtest.com [dutchtest.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of estradiol metabolism and CYP1A1 polymorphisms in breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. metagenics.co.uk [metagenics.co.uk]

- 14. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential Mechanisms of Estrogen Quinone Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Microsome-mediated 8-hydroxylation of guanine bases of DNA by steroid estrogens: correlation of DNA damage by free radicals with metabolic activation to quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]

- 20. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Conversion of Estrone to 2-Hydroxyestrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway converting estrone to 2-hydroxyestrone. This critical reaction is a key step in estrogen metabolism and has significant implications for hormonal balance, carcinogenesis, and the development of novel therapeutics. This document details the enzymatic players, their kinetic properties, and the experimental methodologies used to investigate this conversion, presented in a format tailored for scientific and drug development experts.

The Core Metabolic Pathway: Estrone to 2-Hydroxyestrone

The hydroxylation of estrone at the C-2 position is a primary route of estrogen metabolism, leading to the formation of 2-hydroxyestrone, a catechol estrogen. This conversion is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds.

The formation of 2-hydroxyestrone is a crucial detoxification step, as this metabolite generally exhibits lower estrogenic activity compared to its parent compound, estrone, and is often considered a "good" estrogen metabolite. However, the balance between 2-hydroxylation and other metabolic pathways, such as 16α-hydroxylation, is critical, as an altered ratio has been implicated in the pathogenesis of estrogen-related cancers, particularly breast cancer.

The primary enzymes responsible for the 2-hydroxylation of estrone are:

-

CYP1A1: Predominantly an extrahepatic enzyme, found in tissues such as the breast, endometrium, and lungs. Its expression is inducible by various environmental factors.

-

CYP1A2: The major hepatic enzyme responsible for estrone 2-hydroxylation in the liver.[1]

-

CYP1B1: Expressed in several extrahepatic tissues, including the breast, uterus, and ovaries, and is known to be involved in the metabolism of estrogens at the site of action.

While other CYP isoforms can contribute to this reaction, CYP1A1, CYP1A2, and CYP1B1 are considered the principal catalysts.[2]

Quantitative Data: Enzyme Kinetics

The efficiency and contribution of each CYP isoform to the 2-hydroxylation of estrone can be quantitatively described by their kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following tables summarize the reported kinetic parameters for the 2-hydroxylation of estrone and the related estrogen, estradiol, by the key human CYP enzymes. It is important to note that kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and assay conditions.

Table 1: Enzyme Kinetics for the 2-Hydroxylation of Estrone

| Enzyme | System | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP1A2 | Recombinant Human | 14 | 5.43 | [3] |

| CYP1A1 | Recombinant Human | - | - | - |

| CYP1B1 | Recombinant Human | - | - | - |

Table 2: Enzyme Kinetics for the 2-Hydroxylation of 17β-Estradiol (a closely related substrate)

| Enzyme | System | Km (µM) | Vmax (or kcat) (nmol/min/nmol P450 or min-1) | Reference |

| CYP1A1 | Recombinant Human | - | - | - |

| CYP1A2 | Recombinant Human | - | - | - |

| CYP1B1 (wt) | Recombinant Human | 34 ± 4 | 1.9 ± 0.1 min-1 | [4] |

wt = wild-type

Experimental Protocols

Accurate and reproducible experimental protocols are essential for studying the metabolic conversion of estrone to 2-hydroxyestrone. Below are detailed methodologies for key experiments.

In Vitro Estrone 2-Hydroxylation Assay using Recombinant Human CYP Enzymes

This protocol is designed to determine the kinetic parameters of a specific CYP isoform for the 2-hydroxylation of estrone.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP1A1, CYP1A2, or CYP1B1) co-expressed with NADPH-cytochrome P450 reductase in a membrane fraction (e.g., microsomes from insect or yeast cells).

-

Estrone (substrate).

-

2-hydroxyestrone (analytical standard).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination.

-

HPLC-MS/MS system.

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme at a predetermined concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding estrone at various concentrations (typically ranging from below to above the expected Km). The final volume of the incubation mixture is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range of product formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Quantification by HPLC-MS/MS: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the amount of 2-hydroxyestrone formed. A standard curve of 2-hydroxyestrone should be prepared in a matrix that mimics the final incubation mixture to ensure accurate quantification.

-

Data Analysis: Plot the initial velocity (rate of 2-hydroxyestrone formation) against the estrone concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

In Vitro Estrone Metabolism Assay using Human Liver Microsomes

This protocol is used to assess the overall rate of estrone 2-hydroxylation in a more physiologically relevant system that contains a mixture of CYP enzymes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Estrone.

-

2-hydroxyestrone standard.

-

NADPH.

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile or other suitable quenching solvent.

-

HPLC-MS/MS system.

Procedure:

-

Microsome Thawing: Thaw the cryopreserved human liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[5][6]

-

Incubation Mixture Preparation: Prepare the incubation mixture containing potassium phosphate buffer, HLMs (at a final concentration of e.g., 0.5 mg/mL), and estrone at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH to the pre-warmed mixture.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring linearity of product formation.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

-

Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of 2-hydroxyestrone using a validated HPLC-MS/MS method.

HPLC-MS/MS Method for 2-Hydroxyestrone Quantification

This method provides high sensitivity and specificity for the quantification of 2-hydroxyestrone in in vitro metabolism samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to ensure separation of 2-hydroxyestrone from estrone and other metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-Hydroxyestrone: Specific precursor ion to product ion transitions need to be optimized for the instrument used. For example, in negative ion mode, the deprotonated molecule [M-H]- would be the precursor ion.

-

Internal Standard: A stable isotope-labeled 2-hydroxyestrone (e.g., d4-2-hydroxyestrone) should be used as an internal standard to correct for matrix effects and variations in instrument response. The MRM transition for the internal standard would also be monitored.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Mandatory Visualizations

Signaling Pathway: Metabolic Conversion of Estrone

This diagram illustrates the primary metabolic pathway from estrone to 2-hydroxyestrone, highlighting the key enzymes involved.

Caption: Metabolic conversion of estrone to 2-hydroxyestrone catalyzed by CYP enzymes.

Experimental Workflow: Determination of Enzyme Kinetics

This diagram outlines the key steps in an experimental workflow to determine the kinetic parameters of an enzyme for the conversion of estrone to 2-hydroxyestrone.

Caption: Workflow for determining enzyme kinetic parameters for estrone 2-hydroxylation.

References

- 1. Roles of cytochromes P450 1A2 and 3A4 in the oxidation of estradiol and estrone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Cytochrome P450 1B1 (CYP1B1) pharmacogenetics: association of polymorphisms with functional differences in estrogen hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oyc.co.jp [oyc.co.jp]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to 2-Hydroxyestrone-d4: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stability, and analytical applications of 2-Hydroxyestrone-d4 (Catecholestrone-d4). This deuterated analog of the endogenous estrogen metabolite 2-hydroxyestrone is a critical tool in biomedical research, particularly in mass spectrometry-based quantitative analysis.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Hydroxyestrone and this compound

| Property | 2-Hydroxyestrone | This compound |

| Synonyms | 2-OHE1, Catecholestrone, 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one | 2-Hydroxy Estrone-d4, Catecholestrone-d4, 2-Hydroxyestrone-1,4,16,16-d4 |

| Molecular Formula | C₁₈H₂₂O₃ | C₁₈H₁₈D₄O₃ |

| Molecular Weight | 286.37 g/mol [1] | 290.40 g/mol [3] |

| CAS Number | 362-06-1[1] | 81586-97-2[4] |

| Melting Point | >175°C (decomposition)[5] | Not experimentally determined, but expected to be similar to the unlabeled compound. |

| pKa | Not experimentally determined. The pKa of the structurally similar estrone is 10.77.[6] | Not experimentally determined, but expected to be very similar to the unlabeled compound. |

| Solubility | Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml), and Ethanol (~30 mg/ml). Sparingly soluble in aqueous buffers.[7] | Expected to have similar solubility to the unlabeled compound. |

| Appearance | Crystalline solid | Crystalline solid |

| Isotopic Enrichment | Not Applicable | ≥98 atom % D |

Note: Properties for this compound are based on supplier specifications and theoretical considerations where experimental data is unavailable.

Synthesis and Purification

The synthesis of deuterated steroids like this compound typically involves isotope exchange reactions on the parent steroid molecule. While specific, detailed protocols for the synthesis of this compound are often proprietary, the general approach involves the use of deuterium sources under conditions that facilitate the exchange of hydrogen for deuterium at specific positions.

A common method for deuteration of steroids is through acid- or base-catalyzed exchange reactions in a deuterated solvent, such as D₂O or deuterated acids. For instance, irradiation of estrone in trifluoroacetic acid-d (CF₃COOD) in a microwave oven has been shown to be an efficient method for producing deuterated estrone.[8] Similar principles would be applied to introduce deuterium at the 1, 4, 16, and 16 positions of 2-hydroxyestrone.

Experimental Workflow: General Synthesis and Purification of Deuterated Steroids

References

- 1. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 2. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pKa values of estrone, 17 beta-estradiol and 2-methoxyestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity Confirmation of 2-Hydroxyestrone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity confirmation of 2-Hydroxyestrone-d4. This deuterated analog of the endogenous catechol estrogen, 2-hydroxyestrone, serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry. This document outlines a plausible synthetic pathway, detailed experimental protocols for its analysis, and the metabolic context of 2-hydroxyestrone.

Introduction to 2-Hydroxyestrone

2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone and estradiol, formed primarily in the liver through 2-hydroxylation by cytochrome P450 enzymes, particularly the CYP1A and CYP3A subfamilies[1]. It is the most abundant catechol estrogen in the human body[1]. Unlike its parent compounds, 2-OHE1 exhibits weaker estrogenic activity and is often referred to as a "good" estrogen due to its potential anti-proliferative effects[2][3]. The ratio of 2-OHE1 to other estrogen metabolites, such as 16α-hydroxyestrone, is often investigated as a potential biomarker for hormone-related conditions[4]. Given its significance in endocrinology and cancer research, the use of stable isotope-labeled internal standards like this compound is crucial for accurate quantification in complex biological matrices.

Synthesis of this compound

The synthesis of 2-Hydroxyestrone-1,4,16,16-d4 can be approached through a multi-step process starting from estrone. The strategy involves the deuteration of the estrone backbone at specific positions, followed by the introduction of the hydroxyl group at the C2 position. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound from estrone.

Experimental Protocol: Synthesis of Estrone-1,4,16,16-d4

Step 1: Base-Catalyzed Deuteration at C16

This step utilizes the acidity of the α-protons to the carbonyl group at C17.

-

Materials: Estrone, Deuterated methanol (MeOD), Sodium deuteroxide (NaOD) in D₂O.

-

Procedure:

-

Dissolve estrone in MeOD.

-

Add a catalytic amount of NaOD solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for H/D exchange at the C16 position.

-

Monitor the reaction progress by taking aliquots and analyzing by mass spectrometry to confirm the incorporation of two deuterium atoms.

-

Neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Estrone-16,16-d2.

-

Step 2: Acid-Catalyzed Deuteration at C1 and C4

This step involves an electrophilic aromatic substitution on the electron-rich A-ring.

-

Materials: Estrone-16,16-d2, Deuterated trifluoroacetic acid (TFA-d), Deuterated chloroform (CDCl₃).

-

Procedure:

-

Dissolve Estrone-16,16-d2 in CDCl₃.

-

Add an excess of TFA-d.

-

Stir the mixture at room temperature for an extended period (e.g., 48-72 hours).

-

Monitor the incorporation of two additional deuterium atoms by mass spectrometry.

-

Quench the reaction by carefully adding D₂O.

-

Extract the product, dry, and concentrate to yield Estrone-1,4,16,16-d4.

-

Experimental Protocol: 2-Hydroxylation of Estrone-1,4,16,16-d4

The final step involves the introduction of a hydroxyl group at the C2 position, which can be achieved using enzymatic or chemical methods.

-

Method A: Enzymatic Hydroxylation

-

Materials: Estrone-1,4,16,16-d4, Human liver microsomes (or recombinant CYP1A1/CYP1A2), NADPH regenerating system.

-

Procedure:

-

Incubate Estrone-1,4,16,16-d4 with human liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Initiate the reaction by adding an NADPH regenerating system.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Extract the product and purify by chromatography (e.g., HPLC) to isolate 2-Hydroxyestrone-1,4,16,16-d4.

-

-

-

Method B: Chemical Hydroxylation (Example using a peracid)

-

Materials: Estrone-1,4,16,16-d4, a suitable peracid (e.g., m-chloroperoxybenzoic acid, MCPBA), a suitable solvent.

-

Procedure: (This is a generalized representation and would require optimization)

-

Protect the existing hydroxyl and ketone groups of Estrone-1,4,16,16-d4 if necessary.

-

React the protected intermediate with a suitable oxidizing agent that can introduce a hydroxyl group onto the aromatic ring. This can be a complex multi-step process.

-

Deprotect the molecule to yield 2-Hydroxyestrone-1,4,16,16-d4.

-

Purify the final product using chromatographic techniques.

-

-

Isotopic Purity Confirmation

Confirmation of the isotopic purity and the specific positions of deuterium labeling is critical. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic enrichment of the synthesized this compound.

3.1.1. Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 25°C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Derivatization with reagents like dansyl chloride can enhance sensitivity[5].

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for isotopic distribution.

-

MRM Transitions: The precursor ion will be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), and the product ions will be characteristic fragments.

-

3.1.2. Data Presentation: Isotopic Distribution

The isotopic purity is assessed by comparing the observed isotopic distribution in the mass spectrum with the theoretical distribution for a d4-labeled compound.

| Isotope | Theoretical m/z (Monoisotopic) | Expected Relative Abundance |

| d0 (unlabeled) | 286.1569 | < 1% |

| d1 | 287.1632 | < 2% |

| d2 | 288.1695 | < 5% |

| d3 | 289.1757 | < 10% |

| d4 | 290.1820 | > 98% |

Note: The molecular weight of 2-Hydroxyestrone-1,4,16,16-d4 is 290.39 g/mol . The expected relative abundances are illustrative and depend on the success of the deuteration reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for confirming the positions of deuterium labeling. The principle is that a deuterium atom will not produce a signal in a ¹H NMR spectrum, and the signal of a deuterium-bound carbon in a ¹³C NMR spectrum will be significantly attenuated and split into a multiplet.

3.2.1. Expected ¹H NMR Spectral Changes

By comparing the ¹H NMR spectrum of the synthesized this compound with that of an unlabeled 2-hydroxyestrone standard, the absence of signals corresponding to the protons at positions C1, C4, and C16 will confirm successful deuteration at these sites.

| Position | Approximate ¹H Chemical Shift (δ, ppm) in unlabeled 2-Hydroxyestrone | Expected Observation in this compound Spectrum |

| H-1 | ~6.6-6.8 | Signal absent or significantly reduced |

| H-4 | ~6.5-6.7 | Signal absent or significantly reduced |

| H-16α, H-16β | ~2.0-2.5 | Signals absent or significantly reduced |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The provided values are estimates based on typical steroid spectra.

3.2.2. Expected ¹³C NMR Spectral Changes

In the proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons (C1, C4, and C16) will show characteristic changes.

| Position | Approximate ¹³C Chemical Shift (δ, ppm) in unlabeled 2-Hydroxyestrone | Expected Observation in this compound Spectrum |

| C-1 | ~112-116 | Signal is a triplet (due to C-D coupling) and has reduced intensity |

| C-4 | ~115-119 | Signal is a triplet and has reduced intensity |

| C-16 | ~35-38 | Signal is a multiplet (quintet for CD₂) and has reduced intensity |

Note: The provided chemical shift ranges are based on data for similar steroid structures.

Metabolic Pathway of Estrone

Understanding the metabolic fate of estrone is crucial for appreciating the role of 2-hydroxyestrone. Estrone undergoes hydroxylation at various positions, leading to metabolites with different biological activities.

Caption: Simplified metabolic pathway of estrone hydroxylation.

Conclusion

The synthesis and rigorous characterization of this compound are essential for advancing research in endocrinology, oncology, and drug development. The proposed synthetic route, leveraging established deuteration and hydroxylation methodologies, provides a clear path to obtaining this valuable internal standard. The analytical protocols detailed herein, utilizing HRMS and NMR, ensure the accurate confirmation of isotopic purity and the precise location of deuterium labels, which are paramount for its application in quantitative bioanalysis.

References

- 1. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 2. 2-hydroxyestrone: the 'good' estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

An In-Depth Technical Guide on the Antiestrogenic Properties of 2-Hydroxyestrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiestrogenic properties of 2-hydroxyestrone (2-OHE1), a major metabolite of estrone. This document details its mechanism of action, effects on critical signaling pathways, and summarizes key experimental findings. Detailed protocols for relevant in vitro assays are provided to facilitate further research in this area.

Core Findings: 2-Hydroxyestrone as an Antiestrogenic Agent

2-Hydroxyestrone is recognized for its potential protective role against estrogen-dependent cancers, largely attributed to its antiestrogenic characteristics. Unlike the more potent estrogen, estradiol, and its metabolite 16α-hydroxyestrone (16α-OHE1), 2-OHE1 exhibits weaker binding to estrogen receptors (ERs) and can antagonize the proliferative effects of more potent estrogens.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 2-hydroxyestrone with estrogen receptors and its effect on cancer cell proliferation.

| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) |

| Estradiol (E2) | 100 | 100 |

| Estrone (E1) | 16.39 | 6.5 |

| 2-Hydroxyestrone (2-OHE1) | 2.0–4.0 [1] | 0.2–0.4 [1] |

| 16α-Hydroxyestrone (16α-OHE1) | 2.0–6.5 | 35 |

| Table 1: Relative Binding Affinities of Estrogens for ERα and ERβ. Values are relative to estradiol, which is set at 100%. |

| Cell Line | Compound | Concentration | Effect | Notes |

| MCF-7 (ER+) | 2-Hydroxyestrone | 10⁻⁷ M and 10⁻⁸ M | Marked suppression of growth and proliferation | In the presence of a catechol-O-methyltransferase (COMT) inhibitor.[2][3] |

| MDA-MB-231 (ER-) | 2-Hydroxyestrone | Not specified | No inhibition of cell growth | Demonstrates ER-mediated action.[2][3] |

| MDA-MB-330 (ER-) | 2-Hydroxyestrone | Not specified | No inhibition of cell growth | Demonstrates ER-mediated action.[2][3] |

| Table 2: Effect of 2-Hydroxyestrone on Breast Cancer Cell Proliferation. |

Signaling Pathways Modulated by 2-Hydroxyestrone

2-Hydroxyestrone exerts its antiestrogenic effects by modulating key signaling pathways involved in cell growth and proliferation, most notably the PI3K/Akt/mTOR pathway. By down-regulating this pathway, 2-OHE1 can inhibit cancer cell growth.[4]

Caption: 2-Hydroxyestrone's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows and Protocols

A systematic approach is essential for investigating the antiestrogenic properties of compounds like 2-hydroxyestrone. The following workflow outlines the key experimental stages.

Caption: A typical experimental workflow for assessing antiestrogenic properties in vitro.

Detailed Experimental Protocols

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 2-hydroxyestrone (test compound)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats. Homogenize the uterine tissue in ice-cold TEDG buffer and centrifuge to obtain the cytosolic fraction.

-

Assay Setup: In triplicate, combine the following in microcentrifuge tubes:

-

Rat uterine cytosol

-

A fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM)

-

Increasing concentrations of unlabeled 2-hydroxyestrone.

-

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellets multiple times with TEDG buffer to remove unbound radioligand.

-

Measurement: Resuspend the final HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the 2-hydroxyestrone concentration. Determine the IC50 value (the concentration of 2-hydroxyestrone that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This colorimetric assay assesses the effect of 2-hydroxyestrone on the proliferation of ER-positive MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Hydroxyestrone

-

Estradiol (as a positive control for proliferation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 2-hydroxyestrone, alone or in combination with a fixed concentration of estradiol (e.g., 1 nM). Include appropriate controls (vehicle, estradiol alone).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the logarithm of the 2-hydroxyestrone concentration to determine the IC50 value for growth inhibition.

Conclusion

2-Hydroxyestrone demonstrates clear antiestrogenic properties, primarily through its weak binding to estrogen receptors and its ability to inhibit the proliferation of estrogen-dependent cancer cells. Its mechanism of action involves the down-regulation of the PI3K/Akt/mTOR signaling pathway. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of 2-hydroxyestrone and other related compounds in the context of hormone-dependent cancers. Further research is warranted to fully elucidate its in vivo efficacy and potential clinical applications.

References

An In-depth Technical Guide on 2-Hydroxyestrone: Natural Sources and Endogenous Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyestrone (2-OHE1), a major metabolite of estrogen. It delves into the natural dietary factors that influence its endogenous production, detailed summaries of its levels in various human tissues and fluids, and methodologies for its quantification. This document aims to serve as a critical resource for researchers and professionals in drug development by consolidating key information on the biochemistry and measurement of this significant estrogen metabolite.

Introduction

2-Hydroxyestrone (2-OHE1) is a catechol estrogen formed from the hydroxylation of estrone, which itself is a metabolite of estradiol[1]. This metabolic conversion is primarily carried out by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, mainly in the liver[1]. 2-OHE1 is often referred to as a "good estrogen" due to its weak estrogenic and potential antiestrogenic properties, which are in contrast to the more potent estrogenic and proliferative effects of other metabolites like 16α-hydroxyestrone (16α-OHE1)[2][3]. The balance between these metabolites, often expressed as the 2-OHE1/16α-OHE1 ratio, is a subject of extensive research, particularly in the context of hormone-dependent cancers. This guide will explore the natural sources that modulate 2-OHE1 levels and provide a detailed summary of its endogenous concentrations in the human body.

Natural Sources and Dietary Influence

While 2-hydroxyestrone is an endogenous metabolite and not directly obtained from dietary sources in significant amounts, its production is heavily influenced by the consumption of certain foods, primarily those rich in phytoestrogens. Phytoestrogens are plant-derived compounds with estrogen-like activity that can modulate the activity of enzymes involved in estrogen metabolism[4].

Key dietary components that influence 2-OHE1 levels include:

-

Soy and Soy Products: Rich in isoflavones like genistein and daidzein, soy consumption has been shown to increase the urinary excretion of 2-OHE1. One study demonstrated that a soy-rich diet significantly increased the mean daily urinary excretion of 2-hydroxyestrone in premenopausal women[5][6].

-

Flaxseed: As a primary source of lignans, flaxseed consumption has been linked to increased levels of 2-OHE1. Lignans are metabolized by gut bacteria to enterolignans, which can modulate estrogen metabolism[7]. Studies have shown that flaxseed supplementation increases both urinary and serum levels of 2-hydroxyestrone[7][8].

-

Cruciferous Vegetables: Vegetables such as broccoli, cauliflower, Brussels sprouts, and kale contain glucosinolates, which are precursors to compounds like indole-3-carbinol (I3C) and diindolylmethane (DIM). These compounds are known to promote the 2-hydroxylation pathway of estrogen metabolism, thereby increasing the 2-OHE1/16α-OHE1 ratio[1].

It is important to note that while these foods influence the metabolic pathways that produce 2-OHE1, direct quantification of 2-OHE1 in these plant sources is not a standard practice as they primarily contain the precursor phytoestrogens.

Endogenous Levels of 2-Hydroxyestrone

The endogenous levels of 2-hydroxyestrone can be measured in various biological fluids and tissues, with urine and serum being the most common matrices for clinical and research purposes. These levels can vary significantly based on factors such as age, sex, menopausal status, and lifestyle.

Urinary Levels

Urinary excretion of 2-OHE1 provides a non-invasive measure of its systemic production. The following tables summarize representative data from various studies.

| Population | Sample Size | Mean/Median Level of 2-OHE1 | Unit | Reference |

| Healthy Premenopausal Women (Isoflavone-free diet) | 8 | 11.6 ± 2.06 (mean ± SE) | nmol/12-h | [5][6] |

| Healthy Premenopausal Women (Isoflavone-rich soy diet) | 8 | 17.0 ± 2.96 (mean ± SE) | nmol/12-h | [5][6] |

| Healthy Postmenopausal Women (Baseline) | 132 | 9.3 ± 6.9 (mean ± SD) | ng/mg creatinine | [8] |

| Healthy Postmenopausal Women (After 10g/day flaxseed) | 132 | 16.1 ± 10.6 (mean ± SD) | ng/mg creatinine | [8] |

| Healthy Men | 110 (controls) | Not specified directly, focus on ratio | - | [9] |

| Population | 2-OHE1/16α-OHE1 Ratio (Mean/Median) | Reference |

| Healthy Premenopausal Women (Isoflavone-free diet) | 2.0 ± 0.32 (mean ± SE) | [5][6] |

| Healthy Premenopausal Women (Isoflavone-rich soy diet) | 2.6 ± 0.34 (mean ± SE) | [5][6] |

| Healthy Postmenopausal Women | Range of mean values: 1.15 to 2.25 | [1] |

| Healthy Premenopausal Women | Range of mean values: 1.5 to 2.74 | [1] |

| Men at high risk of prostate cancer (SPI+ group after 6 months) | Significantly higher than control | [10] |

Serum/Plasma Levels

Serum and plasma levels of 2-OHE1 provide a direct measure of its circulating concentration.

| Population | Sample Size | Mean/Median Level of 2-OHE1 | Unit | Reference |

| Healthy Postmenopausal Women (Controls) | 677 | Not specified directly, focus on risk ratio | - | [11] |

| Healthy Postmenopausal Women (Flaxseed group) | 49 | Increased by 54% (TER = 1.54) | - | [7] |

| Healthy Premenopausal Women (Follicular Phase) | Not specified | Lower than luteal phase | pg/mL | [12] |

| Healthy Premenopausal Women (Luteal Phase) | Not specified | Higher than follicular phase | pg/mL | [12] |

Experimental Protocols for Quantification

The accurate quantification of 2-hydroxyestrone is crucial for research and clinical applications. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary 2-Hydroxyestrone

ELISA is a widely used method due to its suitability for high-throughput analysis.

Methodology Overview:

-

Sample Preparation:

-

Urine samples are typically collected over a 24-hour period or as a first-morning void.

-

To release conjugated 2-OHE1, samples are subjected to enzymatic hydrolysis using β-glucuronidase and sulfatase.

-

-

Competitive ELISA:

-

The assay is based on the principle of competitive binding.

-

A known amount of enzyme-labeled 2-OHE1 (conjugate) and the 2-OHE1 in the sample or standard compete for a limited number of binding sites on a specific monoclonal antibody coated onto a microplate.

-

After incubation, the unbound components are washed away.

-

-

Detection:

-

A substrate for the enzyme is added, which results in a color change.

-

The intensity of the color is inversely proportional to the concentration of 2-OHE1 in the sample.

-

The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 2-Hydroxyestrone

GC-MS offers high specificity and sensitivity for the analysis of estrogen metabolites.

Methodology Overview:

-

Sample Preparation and Hydrolysis:

-

Similar to ELISA, urine samples undergo enzymatic hydrolysis to deconjugate the metabolites.

-

-

Extraction:

-

The deconjugated estrogens are extracted from the aqueous urine matrix using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.

-

-

Derivatization:

-

To increase their volatility and thermal stability for GC analysis, the extracted estrogens are derivatized. A common method is silylation to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum 2-Hydroxyestrone

LC-MS/MS is currently considered the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.

Methodology Overview:

-

Sample Preparation:

-

Serum or plasma samples are first treated to precipitate proteins.

-

An internal standard (a stable isotope-labeled version of 2-OHE1) is added to the sample to correct for variations in extraction and ionization efficiency.

-

-

Extraction:

-

The 2-OHE1 and other estrogens are extracted from the serum using SPE or LLE.

-

-

Derivatization (Optional but common for enhanced sensitivity):

-

Dansyl chloride is often used as a derivatizing agent to improve the ionization efficiency of the estrogens in the mass spectrometer.

-

-

LC-MS/MS Analysis:

-

The extracted and derivatized sample is injected into the liquid chromatograph. The compounds are separated on a reversed-phase column.

-

The eluent from the LC is introduced into the tandem mass spectrometer. In the first quadrupole, a specific precursor ion for derivatized 2-OHE1 is selected.

-

This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Signaling Pathways and Experimental Workflows

Estrogen Metabolism and 2-Hydroxyestrone Formation

The formation of 2-hydroxyestrone is a key step in the metabolic pathway of estrogens. This process is primarily enzymatic and occurs in the liver and other tissues.

Figure 1: Simplified pathway of estrogen metabolism leading to 2-hydroxyestrone.

Anti-Proliferative Signaling of 2-Hydroxyestrone

2-Hydroxyestrone is considered to have anti-proliferative effects in certain cancer cells, which is attributed to its ability to act as a weak estrogen or an anti-estrogen. It binds to the estrogen receptor (ER) but elicits a weaker downstream signal compared to estradiol. One of the proposed mechanisms for its anti-proliferative action is the downregulation of the PI3K/Akt/mTOR signaling pathway.

Figure 2: Proposed anti-proliferative signaling of 2-hydroxyestrone.

Typical Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of 2-hydroxyestrone in a serum sample using LC-MS/MS.

Figure 3: Experimental workflow for 2-OHE1 quantification by LC-MS/MS.

Conclusion

2-Hydroxyestrone is a critical endogenous metabolite of estrogen with significant implications for human health, particularly in the context of hormone-sensitive conditions. Its levels are endogenously regulated but can be modulated by dietary interventions, offering potential avenues for disease prevention. The accurate measurement of 2-OHE1 is paramount for advancing our understanding of its physiological roles and clinical utility. This guide provides a foundational overview of the natural sources influencing 2-OHE1, its endogenous concentrations, and the analytical methodologies for its quantification, serving as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the complex signaling pathways of 2-OHE1 and to standardize its measurement for broader clinical application.

References

- 1. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. iris.unito.it [iris.unito.it]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of 2-Hydroxyestrone Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogens, a class of steroid hormones, play a pivotal role in a myriad of physiological processes. Their metabolism is a complex cascade of reactions that yield a diverse array of metabolites, each with distinct biological activities. Among these, the catechol estrogens, particularly 2-hydroxyestrone (2-OHE1), have garnered significant scientific interest. Initially considered inactive detoxification products, emerging evidence has revealed their multifaceted roles in cellular signaling and their potential implications in the etiology of hormone-dependent cancers. This technical guide provides an in-depth overview of the discovery, initial characterization, and metabolic fate of 2-hydroxyestrone, with a focus on the quantitative data, experimental protocols, and signaling pathways that are crucial for researchers in the field.

Data Presentation: Quantitative Analysis of 2-Hydroxyestrone Metabolism

The formation and subsequent metabolism of 2-hydroxyestrone are governed by the kinetic properties of specific enzymes. Understanding these quantitative parameters is essential for predicting the metabolic flux and the potential biological impact of this catechol estrogen.

Table 1: Kinetic Parameters of Cytochrome P450 Enzymes in Estrone Hydroxylation

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| CYP1A1 | Estrone | 2-Hydroxyestrone | <10 | - | [1] |

| CYP1A2 | Estrone | 2-Hydroxyestrone | <10 | - | [1] |

| CYP1B1 | Estrone | 2-Hydroxyestrone | <10 | - | [1] |

| CYP2C19 | Estrone | 2-Hydroxyestrone | - | - | [1] |

| CYP3A5 | Estrone | 2-Hydroxyestrone | ~10 | - | [1] |

| Hamster Liver Microsomes | Estrone | 2-Hydroxyestrone | 30 | 1497 | [2] |

Note: Vmax values were not consistently reported in the same units across all studies and are indicated as "-" where direct comparison is not feasible.

Table 2: Kinetic Parameters of Catechol-O-Methyltransferase (COMT) in 2-Hydroxyestrone Methylation

| Enzyme Source | Substrate | Product | Apparent Km (M) | Apparent Vmax (mol/mL erythrocytes/h) | Reference |

| Human Red Blood Cells | 2-Hydroxyestrone | 2-Methoxyestrone | 3 x 10-7 | 6.7 x 10-9 | [1] |

Table 3: Urinary Concentrations of 2-Hydroxyestrone

| Population | Mean Concentration (ng/mg creatinine) ± SD | Reference |

| Postmenopausal Women (Baseline) | 9.3 ± 6.9 | [3] |

| Postmenopausal Women (Post-flaxseed intervention) | 16.1 ± 10.6 | [3] |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific advancement. This section provides protocols for key experiments in the study of 2-hydroxyestrone metabolism.

In Vitro Cytochrome P450-Mediated Estrone Hydroxylation Assay

This protocol is adapted from studies investigating the enzymatic formation of 2-hydroxyestrone from estrone.[1][2]

Materials:

-

Recombinant human cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) or human liver microsomes.

-

Estrone (substrate).

-

NADPH regenerating system (e.g., 1 mM NADPH).

-

Potassium phosphate buffer (pH 7.4).

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence).

-

Acetonitrile, methanol, and other HPLC-grade solvents.

-

Internal standard (e.g., a structurally similar compound not present in the reaction).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the cytochrome P450 enzyme or microsomes, potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add estrone (e.g., at varying concentrations to determine kinetic parameters) to initiate the reaction. The final reaction volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol, containing an internal standard.

-

Sample Preparation for HPLC: Centrifuge the mixture to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Inject the sample onto the HPLC system. Use a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., a mixture of water, acetonitrile, and/or methanol) to separate 2-hydroxyestrone from the parent substrate and other metabolites.

-

Quantification: Detect the metabolites using a UV or fluorescence detector at an appropriate wavelength. Quantify the amount of 2-hydroxyestrone formed by comparing its peak area to that of a standard curve generated with known concentrations of the metabolite.

Catechol-O-Methyltransferase (COMT) Enzyme Activity Assay

This protocol is based on a radiometric assay for COMT activity.[1]

Materials:

-

Erythrocyte lysate or purified COMT enzyme.

-

2-hydroxy[3H]estrone (radiolabeled substrate).

-

S-adenosylmethionine (SAM) (co-substrate).

-

Magnesium chloride (MgCl2).

-

Phosphate buffer (pH 7.6).

-

Scintillation cocktail and scintillation counter.

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine the erythrocyte lysate or purified COMT, phosphate buffer, MgCl2, and SAM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add 2-hydroxy[3H]estrone to start the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding a stop solution, such as a borate buffer (pH 10.0).

-

Extraction of Product: Extract the methylated product, 2-methoxy[3H]estrone, from the aqueous phase using an organic solvent like ethyl acetate. The unreacted substrate will remain in the aqueous phase.

-

Quantification: Transfer a portion of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation of Activity: Calculate the COMT activity based on the amount of radioactive product formed over time, normalized to the amount of enzyme used.

Quantification of Urinary 2-Hydroxyestrone by ELISA

This protocol provides a general outline for a competitive inhibition ELISA to measure urinary 2-hydroxyestrone.[3]

Materials:

-

ELISA plate pre-coated with a capture antibody specific for 2-hydroxyestrone.

-

Urine samples (with creatinine measurement for normalization).

-

2-hydroxyestrone standard solutions of known concentrations.

-

Enzyme-conjugated 2-hydroxyestrone (e.g., HRP-conjugated).

-

Wash buffer (e.g., PBS with Tween 20).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., sulfuric acid).

-

Microplate reader.

Procedure:

-

Sample and Standard Preparation: Dilute urine samples and prepare a standard curve using the 2-hydroxyestrone standards.

-

Competitive Binding: Add the standards and diluted urine samples to the wells of the ELISA plate. Then, add the enzyme-conjugated 2-hydroxyestrone to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C. During this incubation, the free 2-hydroxyestrone in the sample/standard will compete with the enzyme-conjugated 2-hydroxyestrone for binding to the capture antibody.

-

Washing: Wash the plate several times with wash buffer to remove any unbound reagents.

-

Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of 2-hydroxyestrone in the sample.

-

Stopping the Reaction: Add the stop solution to each well to terminate the color development.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance values against the concentrations of the standards. Determine the concentration of 2-hydroxyestrone in the urine samples by interpolating their absorbance values from the standard curve. Normalize the results to creatinine concentration.

Mandatory Visualizations

Metabolic Pathway of Estrone to 2-Hydroxyestrone and its Metabolites

Caption: Metabolic pathway of estrone to 2-hydroxyestrone and its subsequent metabolites.

Experimental Workflow for In Vitro Estrone Hydroxylation Assay

Caption: Workflow for the in vitro analysis of 2-hydroxyestrone formation.

Signaling Pathway Influenced by 2-Hydroxyestrone

Caption: 2-Hydroxyestrone's inhibitory effect on the Akt/mTOR signaling pathway.

Conclusion

The study of 2-hydroxyestrone and its metabolites has evolved from a niche area of steroid biochemistry to a significant field with implications for endocrinology, oncology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate roles of these fascinating molecules. The visualization of the metabolic and signaling pathways aims to provide a clear conceptual framework for understanding the complex biological context in which 2-hydroxyestrone operates. As analytical techniques continue to improve and our understanding of cellular signaling deepens, the full extent of the physiological and pathological significance of 2-hydroxyestrone metabolites will undoubtedly be unveiled.

References

- 1. An assay for human erythrocyte catechol-O-methyltransferase activity using a catechol estrogen as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyestrone using 2-Hydroxyestrone-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through hydroxylation by cytochrome P450 enzymes.[1] The balance between different estrogen metabolites is crucial for endocrine homeostasis, and altered profiles have been implicated in various physiological and pathological processes. Accurate quantification of these metabolites is essential for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, surpassing traditional immunoassay methods.[1][2]

The use of a stable isotope-labeled internal standard, such as 2-Hydroxyestrone-d4 (2-OHE1-d4), is fundamental to achieving the highest accuracy and precision. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[3] This document provides detailed protocols for the quantification of 2-OHE1 in human serum and urine using 2-OHE1-d4 as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., 2-OHE1-d4) to the sample at the beginning of the workflow.[3] Because the internal standard is chemically identical to the analyte, it behaves similarly throughout extraction, chromatography, and ionization. Any sample loss or signal fluctuation will affect both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the analyte and the internal standard by their mass difference. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, providing a highly reliable measurement.

Experimental Protocols

Preparation of Stock and Working Solutions

Detailed preparation of standards is crucial for accurate quantification.[4]

-

Analyte Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-Hydroxyestrone and dissolve it in methanol to a final volume of 1.0 mL.

-

Internal Standard Primary Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

-

Working Standard Solutions: Serially dilute the analyte primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve (e.g., concentrations from 1 pg/mL to 1000 pg/mL).[5]

-

Internal Standard Spiking Solution (e.g., 1 ng/mL): Dilute the 2-OHE1-d4 primary stock solution with the appropriate solvent (acetonitrile for serum protein precipitation, or water/methanol for other methods) to a fixed concentration that yields a robust signal in the mass spectrometer.[4]

Protocol 1: Analysis of Unconjugated 2-OHE1 in Human Serum

This protocol is adapted for measuring the free, unconjugated form of 2-OHE1 in serum and does not require a derivatization step.[4][6]

a) Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 400 µL of serum sample, calibrator, or quality control (QC) into a clean polypropylene tube.[6]

-

Add 10 µL of the 2-OHE1-d4 internal standard spiking solution to each tube and vortex briefly.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[6]

-

Vortex vigorously for 60 seconds to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

-

Carefully transfer 900 µL of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[6]

-

Reconstitute the dried extract in 100 µL of a 70:30 (v/v) water/methanol mixture. Vortex to dissolve the residue.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of Total 2-OHE1 in Human Urine

This protocol is designed to measure the total concentration of 2-OHE1 (conjugated and unconjugated) and incorporates enzymatic hydrolysis and derivatization to improve sensitivity.[7][8]

a) Sample Preparation

-

Aliquot 0.5 mL of urine into a glass tube.

-

Add 20 µL of the 2-OHE1-d4 internal standard spiking solution.[7]

-

Enzymatic Hydrolysis: Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer. This buffer should contain β-glucuronidase/sulfatase from Helix pomatia in 0.15 M sodium acetate buffer (pH 4.6), along with L-ascorbic acid (2.5 mg) to prevent oxidation of the catechol estrogen.[7][8]

-

Incubate the mixture at 37°C for 20 hours to deconjugate the metabolites.[7]

-

Extraction: After incubation, add 8 mL of dichloromethane, vortex, and centrifuge to separate the layers. Transfer the lower organic layer to a clean tube.

-

Evaporate the solvent to dryness at 60°C under a stream of nitrogen.[7]

-

Derivatization: Re-dissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[7][9]

-

Incubate at 60°C for 5-10 minutes to complete the derivatization reaction.[7][10]

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Data Presentation

LC-MS/MS Parameters

The following tables provide typical parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.